Phthalimide dioxime

Overview

Description

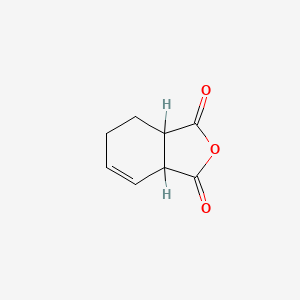

Phthalimide is an organic compound with the formula C6H4(CO)2NH . It is the imide derivative of phthalic anhydride and is a sublimable white solid that is slightly soluble in water but more so upon addition of base . It is used as a precursor to other organic compounds as a masked source of ammonia .

Synthesis Analysis

Phthalimide can be prepared by heating phthalic anhydride with alcoholic ammonia giving 95–97% yield . Alternatively, it may be prepared by treating the anhydride with ammonium carbonate or urea . It can also be produced by ammoxidation of o-xylene .

Molecular Structure Analysis

Phthalimides are a privileged structural motif frequently found in natural products, pharmaceuticals, and organic materials . The most common strategy for their synthesis involves the condensation of phthalic acids/anhydrides with primary amines .

Chemical Reactions Analysis

Phthalimides are suitable protective groups for this purpose, but beyond the most frequently used methods of hydrazinolysis and basic hydrolysis, there are only a few deprotection methods that are gentle and near-neutral .

Physical And Chemical Properties Analysis

Phthalimide is a sublimable white solid that is slightly soluble in water but more so upon addition of base . All the melting and crystallization points are in the 200–300 °C range typical of rod-like small π-conjugated molecules .

Scientific Research Applications

Toxic Pollutants from Thermal Decomposition

Phthalimide (PI) and tetrahydrophthalimide (THPI) are used in synthesizing various industrial chemicals. Research by Chen et al. (2011) explored the thermal decomposition of PI and THPI, revealing the production of toxic nitrogen-containing gases and volatile organic compounds like hydrogen cyanide and nitrogen oxides, which are significant in assessing risks in combustion processes involving these compounds (Chen et al., 2011).

Anticancer Potential of Phthalimide Derivatives

A study by Abdulrahman et al. (2020) synthesized phthalimide imine derivatives, demonstrating their potential as antioxidants and anticancer agents. One compound showed significant cancer inhibition in colon and breast cancer cell lines, highlighting the importance of functional groups in directing biological outcomes (Abdulrahman et al., 2020).

Therapeutic Potential of Phthalimide Analogues

Sharma et al. (2010) discussed the wide range of applications of phthalimide analogues in medicinal chemistry, such as anti-convulsant, anti-inflammatory, and immunomodulatory activities. These analogues have been synthesized as tumor necrosis factor-alpha inhibitors, showing potential against chronic inflammatory diseases (Sharma et al., 2010).

Phthalimide Derivatives in Alzheimer’s Disease

Karim et al. (2023) explored phthalimide derivatives for treating Alzheimer’s disease (AD). Their study showed significant antiamnesic potential in in vitro and in vivo models, suggesting these compounds as useful leads for AD treatment (Karim et al., 2023).

Phthalimide-Derived Esters as Antiasthma Drugs

Bevilaqua et al. (2005) investigated the enzymatic hydrolysis of phthalimide-derived esters, designed as antiasthma drugs. Their study optimized reaction conditions for producing desired compounds, contributing to the development of novel pharmaceuticals (Bevilaqua et al., 2005).

Anxiolytic Activity of Phthalimide Derivatives

A study by Hassanzadeh et al. (2012) on phthalimide derivatives showed anxiolytic activity in a mouse model, indicating the potential of these compounds in developing treatments for anxiety-related disorders (Hassanzadeh et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

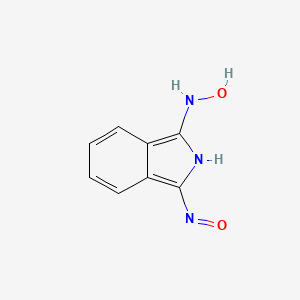

IUPAC Name |

N-(3-nitroso-2H-isoindol-1-yl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c12-10-7-5-3-1-2-4-6(5)8(9-7)11-13/h1-4,9-10,12H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONQSLQCOFYMKBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=C2C=C1)N=O)NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50963833 | |

| Record name | N-[3-(Hydroxyamino)-1H-isoindol-1-ylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4741-70-2 | |

| Record name | NSC94334 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[3-(Hydroxyamino)-1H-isoindol-1-ylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50963833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperazine](/img/structure/B3352369.png)

![8-Thia-2-azabicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B3352407.png)